![molecular formula C17H17Cl2FN2 B5677631 1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5677631.png)
1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives involves multiple steps, including condensation reactions, alkylation, acidulation, and hydrolysis. For compounds closely related to "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine", the synthesis process starts from basic chemical reactions, building up the complex structure through strategic functional group modifications and interactions (Li Ning-wei, 2005), (Z. Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine" has been studied using X-ray diffraction methods, revealing detailed information about their crystalline structure and intermolecular interactions. These studies are crucial for understanding the compound's chemical behavior and potential applications (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving benzylpiperazine derivatives, including "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine", often entail interactions with various reagents to produce a wide range of pharmacologically active compounds. These reactions can significantly alter their chemical properties and enhance their biological activity (J. Narendra Sharath Chandra et al., 2006).
Physical Properties Analysis
The physical properties of "1-(3,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine" derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and purity. Thermal and crystallographic studies provide insights into these properties, which are essential for their application in medicinal chemistry (S. Awasthi et al., 2014).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-16-6-1-13(11-17(16)19)12-21-7-9-22(10-8-21)15-4-2-14(20)3-5-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYKXUXIGBKBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-4-(4-fluorophenyl)piperazine |
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